(5-ethoxy-1H-benzimidazol-2-yl)methanol
Overview
Description
(5-ethoxy-1H-benzimidazol-2-yl)methanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Mechanism of Action
Target of Action
Benzimidazole compounds, which this compound is a derivative of, are known to have a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
For instance, some benzimidazole compounds act as corrosion inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
For example, some benzimidazole derivatives inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Benzimidazole compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action of benzimidazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxy-1H-benzimidazol-2-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Methanol Group: The methanol group can be introduced by the reduction of a corresponding aldehyde or ketone precursor using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-ethoxy-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of azide or thiol-substituted benzimidazole derivatives.
Scientific Research Applications
(5-ethoxy-1H-benzimidazol-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
(5-methoxy-1H-benzimidazol-2-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(5-ethoxy-1H-benzimidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(5-ethoxy-1H-benzimidazol-2-yl)amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
(5-ethoxy-1H-benzimidazol-2-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-ethoxy-1H-benzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-7-3-4-8-9(5-7)12-10(6-13)11-8/h3-5,13H,2,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDASGJWFOCWHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415427 | |
Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889961-14-2 | |
Record name | (5-ethoxy-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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